Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate
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Overview
Description
Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane derivatives. These compounds are characterized by a five-membered ring containing an oxygen atom. The presence of a bromomethyl group and a carboxylate ester makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Bromomethyl Group: This step usually involves bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: The carboxylate ester can be formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The oxolane ring and the bromomethyl group can participate in oxidation and reduction reactions under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Oxolanes: From nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Carboxylic Acids: From ester hydrolysis.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms or as a building block for biologically active compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, affecting their function. The bromomethyl group could act as an electrophile, participating in covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,5R)-5-(chloromethyl)oxolane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds might not undergo. This makes it valuable for certain synthetic applications and research studies.
Properties
IUPAC Name |
methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKYZOFQQCVAD-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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